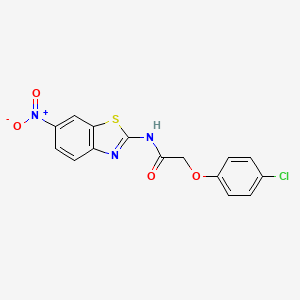

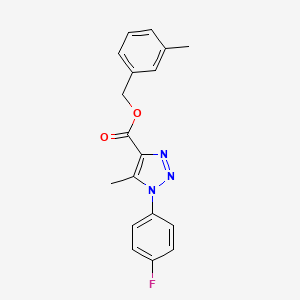

3-methylbenzyl 1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

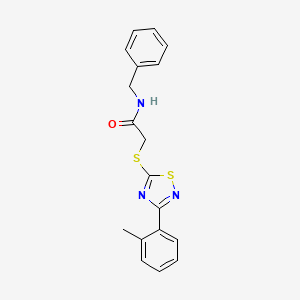

The compound “3-methylbenzyl 1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate” is likely to be an organic compound containing a triazole ring, which is a five-membered ring with two carbon atoms and three nitrogen atoms. The compound also contains a fluorophenyl group, a carboxylate group, and a methylbenzyl group .

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the triazole ring, possibly through a cyclization reaction. The fluorophenyl group, carboxylate group, and methylbenzyl group would likely be introduced in separate steps, either before or after the formation of the triazole ring .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these groups around the triazole ring. The exact structure would depend on the specific locations of the groups on the ring .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the electron-withdrawing fluorophenyl group and the electron-donating methylbenzyl group. The triazole ring and the carboxylate group could potentially participate in various chemical reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorophenyl group could increase its lipophilicity, while the carboxylate group could allow it to form hydrogen bonds .Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Analysis

Synthesis and X-ray Characterization : A study reported the synthesis and spectroscopic as well as X-ray characterization of triazole derivatives, focusing on π-hole tetrel bonding interactions. These compounds, including variations with different substituents, demonstrate significant self-assembled dimer formation in the solid state through symmetrically equivalent O⋯π-hole tetrel bonding interactions. The influence of substituents on the nucleophilic/electrophilic nature of groups attached to the triazole ring and their impact on interaction energy has been elaborated, providing insights into the molecular structure and potential functional applications of such compounds (Ahmed et al., 2020).

Experimental and Theoretical Analysis : Another study focused on the lp⋯π intermolecular interactions in derivatives of 1,2,4-triazoles, emphasizing the role of substituents in determining the nature and energetics of these interactions. The findings, supported by both experimental and theoretical analyses, shed light on the structural characteristics of triazole derivatives and their potential chemical behavior (Shukla et al., 2014).

Potential Biological Activities

Antimicrobial Activities : Research into the biological evaluation of 1,4-disubstituted 1,2,3-triazole derivatives highlighted their antimicrobial properties. These compounds exhibit moderate to good activities against various Gram-positive and Gram-negative bacterial strains as well as fungal strains, suggesting their potential as antimicrobial agents (Jadhav et al., 2017).

Catalyst- and Solvent-Free Synthesis : A study demonstrated an efficient approach for the synthesis of benzamide derivatives through microwave-assisted Fries rearrangement under catalyst- and solvent-free conditions. This research contributes to the development of environmentally friendly synthesis methods for triazole derivatives and explores their structural and electronic properties (Moreno-Fuquen et al., 2019).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Future research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, and investigation of its potential uses. For example, it could be studied for potential applications in fields such as medicinal chemistry or materials science .

Eigenschaften

IUPAC Name |

(3-methylphenyl)methyl 1-(4-fluorophenyl)-5-methyltriazole-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16FN3O2/c1-12-4-3-5-14(10-12)11-24-18(23)17-13(2)22(21-20-17)16-8-6-15(19)7-9-16/h3-10H,11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCSAHGYDVCPSLY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)COC(=O)C2=C(N(N=N2)C3=CC=C(C=C3)F)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16FN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-3-((1R,4S)-bicyclo[2.2.1]heptan-2-ylmethoxy)propan-2-ol dihydrochloride](/img/structure/B2872413.png)

![2,2,2-Trifluoro-N-[[(2R,6R)-6-methylpiperidin-2-yl]methyl]acetamide](/img/structure/B2872415.png)

![N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide](/img/structure/B2872416.png)

![N-(2-chloro-4-methylphenyl)-2-[2-(5-cyclobutyl-1,3,4-oxadiazol-2-yl)-1H-pyrrol-1-yl]acetamide](/img/structure/B2872419.png)

![(3Ar,6R,6aS)-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[b]pyrrol-6-ol;hydrochloride](/img/structure/B2872422.png)

![1-(3-methylphenyl)-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}methanesulfonamide](/img/structure/B2872430.png)